2-[(Chloroethynyl)sulfanyl]-2-methylpropane
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Overview
Description
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of a chloroethynyl group attached to a sulfanyl group, which is further bonded to a methylpropane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane typically involves the reaction of chloroethyne with a sulfanyl group under controlled conditions. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroethynyl)sulfanyl]-2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Chloroethynyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: An organosulfur compound with similar structural features but different chemical properties.
2-Chloroethanesulfonyl chloride: Another related compound with distinct reactivity and applications.
Uniqueness
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a chloroethynyl group and a sulfanyl group attached to a methylpropane structure
Properties
CAS No. |
105169-95-7 |
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Molecular Formula |
C6H9ClS |
Molecular Weight |
148.65 g/mol |
IUPAC Name |
2-(2-chloroethynylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C6H9ClS/c1-6(2,3)8-5-4-7/h1-3H3 |
InChI Key |
OOZOJRPLYVPVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC#CCl |
Origin of Product |
United States |
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